1-(Pyridin-2-ylmethyl)piperidin-4-ol is a heterocyclic organic compound characterized by a piperidine ring substituted with a pyridine moiety. Its molecular formula is CHNO, and it has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly as a ligand in biochemical assays and for its antiviral and anticancer properties. This compound is classified under piperidine derivatives, which are known for their diverse biological activities.
The synthesis of 1-(Pyridin-2-ylmethyl)piperidin-4-ol can be achieved through various methods. A common synthetic route involves the reductive amination of 4-pyridinemethanol with piperidin-4-one. The reaction typically employs reducing agents such as sodium borohydride or lithium aluminum hydride, which facilitate the formation of the desired product under mild conditions. The general reaction can be represented as follows:
In industrial settings, the synthesis may be scaled up using continuous flow reactors to optimize yield and purity. Automation in the production process ensures consistent quality, which is crucial for pharmaceutical applications.
1-(Pyridin-2-ylmethyl)piperidin-4-ol features a piperidine ring linked to a pyridine ring via a methylene bridge. The compound exhibits chirality due to the presence of stereogenic centers in the piperidine structure. The molecular weight of this compound is approximately 204.27 g/mol.
Key structural data include:
1-(Pyridin-2-ylmethyl)piperidin-4-ol undergoes several types of chemical reactions, including:
For oxidation, reagents such as potassium permanganate or chromium trioxide are commonly used. Reduction often employs sodium borohydride or lithium aluminum hydride, while substitution reactions may utilize halogens or nitrating agents.
The products formed depend on the specific reaction conditions:
The primary mechanism of action for 1-(Pyridin-2-ylmethyl)piperidin-4-ol involves its role as an antagonist of the CCR5 chemokine receptor. By blocking this receptor, the compound prevents HIV entry into host cells, thus exhibiting potential antiviral activity.
The blockade of the CCR5 receptor disrupts the HIV entry process, leading to decreased viral load in infected individuals. This mechanism highlights its potential therapeutic use in antiviral drug development.
1-(Pyridin-2-ylmethyl)piperidin-4-ol is typically a solid at room temperature with moderate solubility in organic solvents like ethanol and methanol.
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various organic transformations, making it a versatile building block in synthetic chemistry.
1-(Pyridin-2-ylmethyl)piperidin-4-ol has several notable applications:
This compound exemplifies the intersection of synthetic chemistry and medicinal applications, showcasing its importance in ongoing research efforts aimed at addressing various health challenges.
1-(Pyridin-2-ylmethyl)piperidin-4-ol represents a strategically designed piperidine-pyridine hybrid scaffold gaining prominence in modern drug discovery. This compound integrates two privileged heterocyclic motifs: the piperidine ring (a saturated six-membered nitrogen heterocycle) and the pyridine system (an aromatic nitrogen heterocycle). The hydroxyl group at the 4-position of the piperidine ring enhances polarity and hydrogen-bonding capacity, while the methylene bridge between the piperidine and pyridine rings confers conformational flexibility for optimal target engagement. Its physicochemical profile—characterized by moderate lipophilicity (calculated LogP ~1.5–2.0), a pKa of ~8.5 for the piperidine nitrogen (enabling protonation at physiological pH), and a polar surface area of ~40 Ų—suggests favorable blood-brain barrier permeability, underpinning its relevance in neurotherapeutic development [1] [8].
The piperidine-pyridine framework in 1-(pyridin-2-ylmethyl)piperidin-4-ol serves as a versatile pharmacophore for central nervous system (CNS) drug discovery, primarily due to its dual-targeting capability at key neuroreceptors:
Table 1: Binding Affinities of Key Piperidine-Pyridine Hybrids at CNS Targets
Compound | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) | σ2/σ1 Ratio | Primary Therapeutic Indication |
---|---|---|---|---|---|
1-(Pyridin-2-yl)piperidin-4-ol (Structural Core) | ~40–100* | ~500–1000* | ~50–150* | ~0.1–0.3 | Neuropathic pain, cognitive disorders |
Compound 5 | 7.70 | 3.64 | 22.4 | 6.2 | Dual H3R/σ1R antagonism |
Compound 11 | 7.70 | 3.64 | 22.4 | 6.2 | Antinociception |
Pitolisant | 0.5 (H3R) | 0.5 (σ1R) | 6.5 (σ2R) | 13.0 | Narcolepsy (FDA-approved) |
Estimated based on structural analogs; exact values for 1-(pyridin-2-ylmethyl)piperidin-4-ol require experimental validation [8].
The development of 1-(pyridin-2-ylmethyl)piperidin-4-ol is rooted in the exploration of piperidine alkaloids and their synthetic derivatives:
Table 2: Structural Evolution of Piperidin-4-ol Derivatives in Drug Discovery
Compound | Key Structural Features | Target/Activity | Advantages/Limitations |
---|---|---|---|
Piperine (Natural lead) | N-Acylpiperidine, conjugated diene | Anticancer, antioxidant, antidepressant | Low solubility, rapid metabolism |
1-(Pyridin-2-yl)piperidin-4-ol | Direct pyridinyl-piperidine linkage | Moderate H3R/σ1R affinity | Limited conformational flexibility |
1-Benzyl-4-(pyridin-2-yl)piperidin-4-ol | Benzyl group at N1, pyridine at C4 | Neurotransmitter modulation | Enhanced lipophilicity; potential CYP inhibition |
1-(Pyridin-2-ylmethyl)piperidin-4-ol | Methylene spacer, pyridine as terminal ring | Dual H3R/σ1R antagonism | Balanced logP, improved receptor engagement |
Pitolisant (Clinical benchmark) | Chlorophenyl ring, aminopyridine core | H3R antagonist, σ1R agonist | FDA-approved but σ2R off-target effects |
The methylene spacer in 1-(pyridin-2-ylmethyl)piperidin-4-ol represents a strategic innovation over rigid analogs, enabling optimal vectoring for multi-target engagement [4] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1